molecular formula C27H22O12 B13434934 Salvianolic acid I

Salvianolic acid I

Cat. No.: B13434934
M. Wt: 538.5 g/mol
InChI Key: MZSGWZGPESCJAN-MOBFUUNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvianolic acid I is a depside that was first isolated as a new compound from the aqueous extract of Salvia cavaleriei alongside other salvianolic acids such as A, B, and C . It belongs to the salvianolic acids, a group of water-soluble, polyphenolic compounds primarily extracted from plants of the Salvia genus, most notably Salvia miltiorrhiza (Danshen) . As a class, salvianolic acids are recognized for their potent anti-oxidative capabilities, which stem from their polyphenolic structures . While specific mechanistic studies on this compound are less extensive than those on its analogues A and B, research on related salvianolic acids has highlighted their value in investigating cardiovascular protection, anti-fibrosis, and potential anti-cancer pathways . These compounds are subjects of interest for their roles in modulating signaling pathways, acting as reactive oxygen species scavengers, and inhibiting inflammation . Researchers can utilize this compound to further explore the biological activities and pharmacological potential of the salvianolic acid family. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1

InChI Key

MZSGWZGPESCJAN-MOBFUUNNSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O

Origin of Product

United States

Structural Diversity and Academic Exploration of Salvianolic Acid Derivatives

Identification of Naturally Occurring Analogues

A significant number of salvianolic acid analogues have been isolated and identified from natural sources, particularly from plants of the Salvia genus, such as Salvia miltiorrhiza (Danshen). ontosight.aifrontiersin.org These natural derivatives showcase a wide range of structural arrangements, from simple dimers to complex tetramers. mdpi.com The basic building blocks are typically caffeic acid and danshensu (B613839). mdpi.com The variety in their structures is based on the number of these units and their points of connection. mdpi.combenthamdirect.com

Rosmarinic acid is considered the simplest caffeic acid dimer, formed by the esterification of caffeic acid and danshensu. mdpi.com More complex structures are formed through further polymerization. For instance, salvianolic acid C is a dimer of two caffeic acid molecules. mdpi.com Trimers include compounds like salvianolic acid A and lithospermic acid. mdpi.com The most abundant of the salvianolic acids is salvianolic acid B, which is a tetramer. mdpi.comnih.gov Other identified analogues include salvianolic acids D, E, F, G, H, I, J, and K. mdpi.comfrontiersin.orgnih.gov

The table below details several of these naturally occurring analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structural ClassificationKey Structural Features
Salvianolic Acid A C₂₆H₂₂O₁₀494.45Caffeic Acid TrimerFormed from one danshensu and two caffeic acid molecules. frontiersin.orgresearchgate.netresearchgate.net
Salvianolic Acid B C₃₆H₃₀O₁₆718.6Caffeic Acid TetramerComposed of three danshensu units and one caffeic acid molecule. frontiersin.orgresearchgate.net
Salvianolic Acid C C₁₈H₁₆O₈360.32Caffeic Acid DimerA condensation product of two caffeic acid molecules. mdpi.comfrontiersin.org
Salvianolic Acid D C₂₀H₁₈O₉402.35Caffeic Acid DimerA dimer of caffeic acid. mdpi.comfrontiersin.org
Salvianolic Acid E C₃₆H₃₀O₁₅694.61Caffeic Acid TetramerConsidered a derivative of a rosmarinic acid dimer. mdpi.comtautobiotech.com
Salvianolic Acid F C₂₀H₁₈O₈386.35Caffeic Acid DimerStructurally similar to salvianolic acid A. mdpi.com
Salvianolic Acid H C₂₆H₂₂O₁₁510.45Rosmarinic Acid AnalogueAn ester of caffeic acid and danshensu at different sites. nih.govmdpi.com
Salvianolic Acid I C₂₆H₂₂O₁₂526.45Rosmarinic Acid AnalogueAn ester of caffeic acid and danshensu at different sites. nih.govmdpi.com
Salvianolic Acid J C₂₆H₂₂O₁₂526.45Rosmarinic Acid AnalogueAn ester of caffeic acid and danshensu at different sites. nih.govmdpi.com
Salvianolic Acid K Not specifiedNot specifiedNot specifiedOne of the identified salvianolic acids. frontiersin.org
Lithospermic Acid C₂₇H₂₂O₁₂538.46Caffeic Acid TrimerA widely distributed trimer in Salvia species. mdpi.comresearchgate.netjfda-online.com
Rosmarinic Acid C₁₈H₁₆O₈360.31Caffeic Acid DimerFormed from an ester linkage between caffeic acid and danshensu. nih.govresearchgate.netjfda-online.com

Synthetic Strategies for Salvianolic Acid Analogues

The low natural abundance and complex structures of some salvianolic acids have prompted the development of synthetic strategies to produce these compounds and their analogues. nih.gov These synthetic routes are crucial for enabling more extensive structure-activity relationship studies and for producing sufficient quantities for research.

One notable achievement is the total synthesis of (+)-Salvianolic Acid A, which was accomplished in eight steps with a total yield of 10.6%. mdpi.com This synthesis demonstrates the feasibility of creating these complex molecules in a laboratory setting.

For other analogues, the focus has been on creating a common chemical framework or synthon that can be modified to produce a variety of derivatives. For example, a palladium-mediated synthesis has been developed to create a functionalized benzofuran (B130515) scaffold. nih.govmdpi.com This scaffold serves as a common intermediate for the synthesis of analogues of salvianolic acid C and tournefolic acid A. nih.govresearchgate.netnih.gov By starting with this core structure, chemists can attach different functional groups to create a library of related compounds. nih.gov This approach allows for the systematic alteration of the molecule's properties, such as its balance of lipophilicity and hydrophilicity, which is important for biological activity. nih.govmdpi.com

Synthetic efforts also include the hybridization of salvianolic acid structures with other molecules. In one study, 42 new derivatives were synthesized by hybridizing cryptotanshinone (B1669641), a lipid-soluble component of Salvia miltiorrhiza, with salvianolic acids and their analogues. sioc-journal.cn This strategy aimed to improve the polarity and biological activity of the parent compounds. sioc-journal.cn

Structure-Activity Relationship Studies (Academic Focus)

Structure-activity relationship (SAR) studies are a central part of the academic exploration of salvianolic acids, aiming to understand how specific chemical features of these molecules correlate with their biological effects. These studies are fundamental to identifying the most potent compounds and guiding the design of new, more effective analogues.

A key structural feature for the antioxidant activity of salvianolic acids is the presence of the catechol (3,4-dihydroxyphenyl) group. mdpi.comresearchgate.net The ability of these compounds to scavenge free radicals is largely attributed to this functionality. mdpi.com Studies comparing different salvianolic acids have shown that their antioxidant potency can vary. For example, salvianolic acid B has been shown to have strong antioxidant activity, which is correlated with its ability to scavenge various types of radicals. mdpi.com

The arrangement of the caffeic acid and danshensu units also plays a critical role. In a study investigating the inhibition of matrix metalloproteinase-9 (MMP-9), salvianolic acid A, a trimer, showed the strongest binding and inhibitory activity among seven tested phenolic acids, which included monomers, dimers, and a tetramer (salvianolic acid B). plos.org This suggests that the specific trimeric structure of salvianolic acid A is particularly effective for this biological target. plos.org

Research on synthetic derivatives has provided further insights. In a study on salvianolic acid A derivatives designed to enhance vasoconstriction, it was found that the carboxyl group was essential for binding to its target. nih.gov Furthermore, the meta-hydroxyl group on the danshensu portion of the molecule was identified as crucial for locking onto the target protein. nih.gov In another study involving cryptotanshinone hybrids, it was observed that derivatives with an R configuration at a specific position were more active than those with an S configuration. sioc-journal.cn Additionally, aromatic acid derivatives with electron-donating substituents showed better activity than those with electron-withdrawing substituents. sioc-journal.cn These findings highlight the importance of stereochemistry and the electronic properties of substituents in determining the biological activity of these complex molecules.

Analytical Methodologies for Salvianolic Acid I and Its Derivatives

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of salvianolic acid I from complex matrices such as herbal extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of salvianolic acids. jfda-online.comacgpubs.org The method's versatility is enhanced by coupling it with various detectors, each offering specific advantages.

HPLC with Ultraviolet (UV) or Diode Array Detection (DAD): This is the most common setup for the analysis of this compound. nih.govacademax.com The aromatic nature of the compound allows for strong UV absorbance, making detection sensitive and straightforward. A study focusing on the simultaneous determination of seven phenolic acids in Danshen injection utilized HPLC with a UV detector, selecting specific wavelengths for optimal detection of different compounds, including salvianolic acid A. academax.com The use of a Diode Array Detector (DAD) provides the additional benefit of acquiring full UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. nih.govtautobiotech.com For instance, a method for the simultaneous determination of six active ingredients in a complex injection used HPLC-DAD-MS/MS, where the DAD was used to quantify ligustrazine hydrochloride while the mass spectrometer quantified the salvianolic acids. nih.gov

HPLC with Evaporative Light Scattering Detector (ELSD): While less common for salvianolic acids due to their strong UV absorbance, HPLC-ELSD can be employed, particularly when analyzing compounds that lack a chromophore or when universal detection is desired. phytopurify.commdpi.comnih.gov An HPLC-ELSD method was developed for the quantification of saccharides in Salvia miltiorrhiza, demonstrating its utility in analyzing different classes of compounds within the same plant extract. mdpi.comnih.gov

The selection of the mobile phase is critical for achieving good separation. Typically, a reverse-phase C18 column is used with a gradient elution of acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape and resolution. mdpi.commdpi.com

Table 1: HPLC Methods for Salvianolic Acid Analysis

Compound HPLC Method Detector Key Findings Reference
Salvianolic Acid A HPLC UV Developed for stability and kinetics studies of SAA degradation. journalirjpac.com
Salvianolic Acid A UPLC-TQ-MS/MS MS/MS Investigated distribution and dynamic changes in different parts of S. miltiorrhiza. mdpi.com
Salvianolic Acid A HPLC-DAD-MS/MS DAD, MS/MS Simultaneous determination of six active ingredients in rat plasma. nih.gov
Salvianolic Acid C HPLC DAD or ELSD Used for purity analysis (95%~99%). phytopurify.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural analysis of salvianolic acids. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY, HMQC, and HMBC, are used to determine the complex structure of these molecules. nih.gov

Quantitative ¹H NMR (qNMR) has emerged as a valuable technique for the simultaneous quantification of multiple components in complex mixtures without the need for reference standards for each compound. rsc.orgbenthamdirect.comnih.govresearchgate.net This method has been successfully applied to the quality control of traditional Chinese medicine preparations containing salvianolic acids. rsc.orgnih.govnih.gov For instance, a ¹H qNMR method was established to simultaneously determine eight main components, including salvianolic acid A, in Compound Danshen Dripping Pills. researchgate.net The accuracy and precision of qNMR are comparable to traditional chromatographic methods. benthamdirect.com

Mass Spectrometry (e.g., LESA-MS/MS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, often in combination with liquid chromatography (LC-MS/MS). creative-proteomics.comjst.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a gold-standard technique for the highly sensitive and selective quantification of this compound in various matrices, including plasma and tissue samples. mdpi.comcreative-proteomics.com The use of multiple reaction monitoring (MRM) mode enhances specificity and allows for low limits of detection. mdpi.com The fragmentation patterns observed in the MS/MS spectra provide structural information, with salvianolic acids typically showing characteristic losses of danshensu (B613839) and caffeic acid moieties. jst.go.jp Polarity switching methods in UPLC-MS/MS can be used to detect both salvianolic acids (sensitive in negative ion mode) and other compounds like tanshinones (sensitive in positive ion mode) in a single run. frontiersin.org

Liquid Extraction Surface Analysis-Tandem Mass Spectrometry (LESA-MS/MS): LESA-MS/MS is a surface sampling technique that allows for the spatial analysis of compounds directly from tissue sections. scienceopen.comnih.gov This method combines liquid extraction from a specific location on the tissue surface with nano-electrospray ionization mass spectrometry. scienceopen.com It has been used to determine the distribution of salvianolic acids, including salvianolic acid A, in myocardial ischemic pig tissues, providing valuable information on their localization at the target site. scienceopen.comnih.gov LESA-MS/MS simplifies sample preparation and provides spatial distribution information that is lost during homogenization. scienceopen.com

Table 2: Mass Spectrometry Methods for Salvianolic Acid Analysis

Compound MS Method Key Findings Reference
Salvianolic Acid A LC-MS/MS Used for targeted quantification, metabolite profiling, and pharmacokinetic studies. creative-proteomics.com
Salvianolic Acids LC-MS-MS ESI-MS/MS spectra showed characteristic loss of danshensu and caffeic acid moieties. jst.go.jp
Salvianolic Acid A LESA-MS/MS Determined the distribution of four salvianolic acids in myocardial ischemic pig tissues. scienceopen.comnih.gov
Salvianolic Acid A UFLC-Q/TOF-MS Identified 26 metabolites of Salvianolic Acid A in vitro and in vivo. nih.gov

Advanced Imaging and Sensing Methodologies

Recent advancements in analytical technology have introduced novel imaging and sensing methods for the analysis of this compound.

Hyperspectral Imaging Analysis

Hyperspectral imaging (HSI) is a non-destructive and rapid analytical technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. mdpi.comnih.govfrontiersin.org This technology has been applied to the quality assessment of bulk medicinal materials containing salvianolic acids. mdpi.comnih.gov By analyzing the hyperspectral data in the visible and near-infrared regions (e.g., 389–1020 nm), it is possible to quantify the content of active ingredients like salvianolic acid B, a related compound, without the need for sample pre-processing. mdpi.comnih.gov Advanced chemometric models, such as Squeeze-and-Excitation Residual Networks (SE-ReHIA), have been developed to build robust calibration models for predicting the chemical composition from hyperspectral images. mdpi.comnih.gov This approach offers a rapid, eco-friendly, and non-invasive alternative to conventional chromatographic methods for quality control. mdpi.comnih.gov

Nanopore Analysis

Nanopore analysis presents a novel and rapid methodology for the identification of salvianolic acids directly from herbal sources, circumventing the need for extensive sample separation and purification. repec.org This technique utilizes a versatile single-molecule sensor, specifically a Mycobacterium smegmatis porin A (MspA) nanopore that has been engineered with a phenylboronic acid appendage. repec.orgnih.gov This modification allows the nanopore to act as a sensor for compounds containing cis-diol structures, a characteristic feature of salvianolic acids.

The analytical workflow involves several key phases:

Sample Pretreatment: The process begins with crushing the natural herb and soaking it in water to extract the soluble compounds. researchgate.net

Liquid Collection: The resulting liquid is centrifuged to remove solid debris, and the supernatant is collected. researchgate.net

Ultrafiltration: The supernatant is then passed through an ultrafiltration membrane (e.g., 3 kDa) to remove larger molecules like proteins and polysaccharides. researchgate.net

Nanopore Sensing: A small volume of the filtrate is introduced into the cis chamber of the nanopore device. As individual salvianolic acid molecules pass through or interact with the engineered MspA pore, they cause characteristic disruptions in the ionic current, generating distinct electrical signals. researchgate.net

Data Analysis: These electrical signatures are unique to different analytes. A custom machine learning algorithm, such as a k-nearest neighbors (KNN) model, is used to analyze the data and identify specific salvianolic acids with high accuracy. repec.orgresearchgate.net

This approach has been successfully used to identify a variety of bioactive compounds based on salvianolic acids, including salvianolic acid A, salvianolic acid B, rosmarinic acid, and lithospermic acid, achieving an identification accuracy of 99.0%. repec.orgnih.gov The entire process, from sample preparation to data analysis, is significantly faster than conventional methods and utilizes a highly portable device. repec.orgresearchgate.net

Computational and Network Pharmacology Approaches

Computational and network pharmacology have become indispensable tools for systematically investigating the complex mechanisms of action of natural products like this compound. These in-silico methods allow researchers to predict molecular targets, understand drug-target interactions, and visualize the broader biological pathways involved, providing a comprehensive overview of a compound's pharmacological effects. mdpi.comnih.gov

Target Fishing and Prediction (e.g., PharmMapper, DRAR-CPI)

Target fishing is a computational strategy used to identify the potential protein targets of a small molecule. This "reverse docking" approach is crucial for understanding the polypharmacology of compounds that may interact with multiple targets. Two prominent tools used for this purpose are PharmMapper and DRAR-CPI. mdpi.com

PharmMapper: This server identifies potential targets by matching the pharmacophore features of the query molecule (e.g., this compound) against a database of pharmacophore models derived from known protein-ligand complexes. It provides a ranked list of potential targets based on the fit score. mdpi.com

DRAR-CPI (Drug Repositioning and Adverse Reaction via Chemical-Protein Interactome): This server predicts targets by analyzing chemical-protein interactome data, providing another layer of prediction based on known interactions. mdpi.com

In a representative study on the closely related Salvianolic acid A (SAA), researchers submitted its structure to both servers. PharmMapper generated 300 potential protein targets, while DRAR-CPI identified 330 potential targets. mdpi.com To enhance the specificity and reliability of the predictions, the intersecting targets from both sets were selected for further analysis. This process yielded 13 putative protein targets for SAA, demonstrating a robust method for narrowing down the most likely biological interaction partners. mdpi.comresearchgate.net

Table 1: Putative Targets of Salvianolic Acid A Identified by Intersecting PharmMapper and DRAR-CPI Results

Gene Symbol Protein Name
HSD11B1 11-beta-hydroxysteroid dehydrogenase type 1
AKR1B10 Aldo-keto reductase family 1 member B10
FABP4 Fatty acid-binding protein, adipocyte
CA2 Carbonic anhydrase 2
FBP1 Fructose-1,6-bisphosphatase 1
SULT2A1 Bile salt sulfotransferase
AKR1C3 Aldo-keto reductase family 1 member C3
CBR1 Carbonyl reductase [NADPH] 1
ADH1C Alcohol dehydrogenase 1C
NQO1 NAD(P)H dehydrogenase [quinone] 1
GLO1 Lactoylglutathione lyase
ALDH2 Aldehyde dehydrogenase, mitochondrial
UGT1A9 UDP-glucuronosyltransferase 1-9

Data sourced from a study on Salvianolic Acid A, a structurally similar compound, to illustrate the methodology. mdpi.com

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as this compound) when bound to the active site of another (the receptor, typically a protein). The results are often reported as a binding energy score, where a more negative value indicates a stronger and more stable interaction. frontiersin.orgnih.gov

This technique has been employed to validate the targets predicted by fishing servers and to explore the inhibitory potential of salvianolic acids against specific proteins. For instance, molecular docking studies revealed that this compound, along with its relatives Salvianolic acids C and N, can bind to and form stable interactions with the active sites of key viral proteins of COVID-19, including the main protease (Mpro), papain-like protease (PLpro), helicase, and RNA-dependent RNA polymerase (RdRp). researchgate.net

Studies on other salvianolic acids provide insight into the binding affinities that can be expected. A binding energy of ≤ -5.0 kcal/mol is generally considered to represent a relatively strong binding interaction. frontiersin.orgnih.gov

Table 2: Examples of Molecular Docking Binding Energies for Various Salvianolic Acids

Compound Target Protein Binding Energy
Salvianolic Acid C p38-MAPK (MAPK14) -7.38 kcal/mol
Salvianolic Acid C NF-κB -8.71 kcal/mol
Salvianolic Acid C KDR < -5 kcal/mol
Salvianolic Acid C IGF1 < -5 kcal/mol
Salvianolic Acid C PPARG < -5 kcal/mol
Salvianolic Acid B TNF-α -12.391 kcal/mol
Salvianolic Acid B iNOS -7.547 kcal/mol
Salvianolic Acid B p38MAPK < -5 kcal/mol

This table compiles data from multiple studies to illustrate typical binding affinities. frontiersin.orgnih.govnih.govnih.gov

These docking results provide a structural basis for the observed biological activities and help prioritize targets for further experimental validation.

Network Analysis (e.g., GeneMANIA, STRING, Cytoscape)

Network analysis is used to understand the complex web of interactions among the predicted protein targets of a compound. By placing the targets into the context of the entire human interactome, this approach can reveal the biological processes and signaling pathways that are modulated.

GeneMANIA and STRING: These are powerful web-based tools used to construct protein-protein interaction (PPI) networks. mdpi.commdpi.com They integrate information from numerous sources, including experimental data, computational predictions, co-expression data, and text mining, to create a network where proteins (nodes) are connected by interactions (edges). mdpi.combiorxiv.org For example, after identifying 13 putative targets for Salvianolic acid A, GeneMANIA was used to build a network showing their functional associations, which were primarily related to cancer and metabolism. mdpi.com

Cytoscape: This is an open-source software platform for visualizing and analyzing complex networks. biorxiv.orgcytoscape.org Researchers import the PPI networks generated by STRING or GeneMANIA into Cytoscape for more detailed analysis. nih.govbiorxiv.org Cytoscape allows for the integration of other data, such as gene expression levels, and contains various plugins for advanced analysis. cytoscape.org Plugins like MCODE or cytoHubba can be used to identify "hub genes"—highly connected nodes that are often critical for network function and are considered key targets. mdpi.combiorxiv.org

Through this process of network construction, visualization, and analysis, researchers can move from a simple list of predicted targets to a holistic understanding of how a compound like this compound exerts its effects across multiple interconnected biological pathways. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Salvianolic acid A
Salvianolic acid B
Salvianolic acid C
Salvianolic acid N
Rosmarinic acid
Lithospermic acid
Caffeic acid
Protocatechuic acid
Protocatechualdehyde
Salvianic acid A
Maslinic acid
Ursolic acid
Oleic acid
Hispidulin-7-O-glucoside
Hispidulin
Homogentisic acid
Epigallocatechin
Chlorogenic acid
p-Coumaric acid

Challenges and Future Research Directions for Salvianolic Acid I

Elucidation of Undiscovered Molecular Targets and Intricate Pathways

A significant challenge in the study of Salvianolic acid I lies in the complete elucidation of its molecular interactions. While research has identified its influence on various signaling pathways, a comprehensive understanding of all its direct and indirect molecular targets is still lacking. Many studies have focused on the broader family of salvianolic acids, particularly A and B, which often act on multiple targets and pathways simultaneously. spandidos-publications.comnih.govnih.gov This multi-targeted approach, while potentially beneficial therapeutically, complicates the identification of the specific mechanisms of action for this compound.

Future research should aim to pinpoint the direct binding partners of this compound to better understand its primary mechanisms. Advanced chemoproteomic and phosphoproteomic approaches could be employed to identify its covalent and non-covalent interactions within the cell. nih.gov Furthermore, a deeper investigation into the crosstalk between the signaling pathways modulated by this compound is necessary. For instance, while its effects on pathways like PI3K/Akt/mTOR and NF-κB have been noted for other salvianolic acids, the specific nuances of how this compound regulates these intricate networks, and potentially undiscovered pathways, remain to be explored. nih.govmdpi.comnih.gov A more profound understanding of these complex interactions will be crucial for optimizing its therapeutic use and predicting potential off-target effects.

Development and Optimization of Advanced Preclinical Models

The majority of preclinical research on salvianolic acids has been conducted using established cell lines and animal models, such as xenograft mouse models for cancer and rodent models for myocardial infarction. spandidos-publications.comnih.gov While these models have been instrumental in demonstrating the therapeutic potential of these compounds, they may not fully recapitulate the complexity of human diseases. The development and optimization of more advanced preclinical models are therefore essential for a more accurate assessment of this compound's efficacy.

Future research should focus on utilizing patient-derived xenografts (PDXs) and organoid models to better predict clinical responses. These models more closely mimic the genetic and phenotypic heterogeneity of human tumors and tissues. Furthermore, the development of humanized mouse models, which possess a human immune system, would be invaluable for studying the immunomodulatory effects of this compound. For cardiovascular research, the use of larger animal models that more closely resemble human physiology could provide more translatable data on its cardioprotective effects. nih.gov Optimizing these advanced preclinical models will be critical for generating robust data to support the progression of this compound into clinical trials.

Exploration of Combination Strategies in Preclinical Settings

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other therapeutic agents. Preclinical studies have already shown the synergistic effects of other salvianolic acids with existing drugs. For instance, Salvianolic acid A has been shown to sensitize cancer cells to chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.govresearchgate.net Similarly, Salvianolic acid B, in combination with ginsenoside Rg1, has demonstrated a synergistic effect in reducing infarct size in animal models of stroke. nih.gov

Future preclinical research should systematically explore combination strategies involving this compound. This includes pairing it with conventional chemotherapeutics, targeted therapies, and immunotherapies for cancer treatment. Investigating its potential to overcome drug resistance is also a promising avenue. nih.gov For cardiovascular diseases, combining this compound with standard-of-care medications could lead to improved outcomes. Studies should focus on elucidating the molecular basis of these synergistic interactions to design rational and effective combination therapies. A specific combination of salvianolic acids has already been identified as having anti-thrombotic activity, highlighting the potential for developing novel combination therapies based on these natural compounds. nih.gov

Below is a table summarizing preclinical combination studies with related salvianolic acids:

Salvianolic AcidCombination AgentDisease ModelObserved Effect
Salvianolic Acid APaclitaxelBreast Cancer CellsReversal of paclitaxel resistance nih.gov
Salvianolic Acid ADoxorubicinBreast Cancer XenograftSynergistic antitumor effect spandidos-publications.com
Salvianolic Acid BGinsenoside Rg1Rat Model of StrokeReduced infarct size and improved neurological behavior nih.gov
Salvianolic Acid BFerulic AcidEndothelial Cells & ZebrafishEnhanced angiogenesis nih.gov
Salvianolic AcidsPanax notoginseng SaponinsNot SpecifiedNot Specified scienceopen.com

Enhancement of Biosynthesis and Sustainable Production Methods

A major hurdle in the development of this compound and other related compounds is their low natural abundance and the challenges associated with their extraction and synthesis. researchgate.net The traditional method of extraction from Salvia miltiorrhiza is often inefficient and subject to geographical and seasonal variations. While chemical synthesis routes have been explored, they can be complex and may not be economically viable for large-scale production. researchgate.net

Therefore, a key area of future research is the enhancement of biosynthesis and the development of sustainable production methods. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for the scalable and cost-effective production of salvianolic acids. acs.org Researchers are working on constructing and optimizing microbial cell factories to produce these compounds from simple sugars. Furthermore, the use of elicitors, such as nitric oxide, in plant cell cultures has been shown to enhance the accumulation of phenolic acids, including salvianolic acids. um.ac.ir The development of multi-enzyme cascade systems for the efficient biosynthesis of these compounds is another innovative approach being pursued. acs.org Continued research in these areas is crucial for ensuring a stable and sustainable supply of this compound for further research and potential clinical use.

Discovery and Rational Design of Novel Derivatives and Lead Compounds

While this compound possesses promising biological activities, there is potential to further enhance its therapeutic properties through the discovery and rational design of novel derivatives. Medicinal chemistry efforts can focus on modifying its structure to improve its potency, selectivity, bioavailability, and pharmacokinetic profile. For example, a novel analog of Salvianolic acid A incorporating a resveratrol structure has been synthesized and shown to possess potent antioxidant activities. nih.gov

Future research should leverage computational modeling and structure-activity relationship (SAR) studies to guide the rational design of new lead compounds based on the this compound scaffold. This could involve creating derivatives with improved drug-like properties or designing compounds that specifically target a desired molecular pathway. The synthesis of analogs of related compounds, such as salvianolic acid C, has also been explored as a strategy to develop potential LDL antioxidants. researchgate.net Furthermore, the discovery of new salvianolic acid derivatives from natural sources or through synthetic efforts could expand the chemical space for drug discovery. For instance, a patent has been filed for novel salvianolic acid compounds with potential anti-HIV activity. google.com

Addressing Research Limitations and Gaps in Understanding

Despite the growing body of research on salvianolic acids, several limitations and gaps in our understanding need to be addressed. A significant challenge is the poor chemical stability and low bioavailability of some of these compounds, which can limit their therapeutic efficacy in vivo. nih.govresearchgate.net The rapid metabolism and excretion of these compounds also pose a challenge for maintaining therapeutic concentrations. frontiersin.org

Future research should focus on developing novel drug delivery systems and formulations to improve the stability and bioavailability of this compound. Furthermore, more in-depth pharmacological studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. While many studies have demonstrated the broad biological activities of salvianolic acids, the precise molecular targets and mechanisms for many of their effects are not fully understood. frontiersin.orgmdpi.com There is a need for more rigorous preclinical studies, including long-term toxicity studies, to establish a comprehensive safety profile. nih.gov Finally, the translation of promising preclinical findings into clinical applications remains a significant hurdle, and more well-designed clinical trials are needed to validate the therapeutic potential of this compound in humans. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.